molecular formula C14H16N2O5 B3060509 methyl N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]glycinate CAS No. 471917-79-0

methyl N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]glycinate

Cat. No.: B3060509
CAS No.: 471917-79-0
M. Wt: 292.29 g/mol
InChI Key: OXEAIHDMZQISBQ-UHFFFAOYSA-N
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Description

“Methyl N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]glycinate” is a chemical compound with the molecular formula C14H16N2O5 . It is also known by its IUPAC name, methyl { [1- (4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetate . The compound has a molecular weight of 292.29 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16N2O5/c1-20-10-5-3-9 (4-6-10)16-12 (17)7-11 (14 (16)19)15-8-13 (18)21-2/h3-6,11,15H,7-8H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, solubility, and spectral data, were not available in the search results.

Scientific Research Applications

Cathepsin Inhibition and Potential Therapeutic Applications

One of the key applications of methyl N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]glycinate lies in its role as a hyperbolic inhibitor of cathepsins K and S. These are papain-like cysteine peptidases implicated in metabolic and inflammatory diseases such as osteoporosis and arthritis. The compound has been shown to act as a mixed inhibitor/activator, similar to known allosteric effectors of cathepsin K, which could make it a valuable tool in the development of therapies for these diseases (Goričan et al., 2021).

Synthesis and Derivative Studies

In synthetic chemistry, the compound and its derivatives play a crucial role. For instance, it is involved in the synthesis of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives and their conversion to methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates (Verves et al., 2013). Furthermore, it is a key intermediate in the synthesis of diltiazem, a medication used for the treatment of high blood pressure and certain types of angina (Furutani et al., 2002).

Advanced Material Applications

This compound has also found its application in the field of materials science. For example, it's been utilized in the synthesis of electrochromic polymers, which have potential applications in electrochromic devices offering high-contrast and efficient coloration (Su et al., 2017).

Biologically Active Compound Synthesis

The compound plays a role in the synthesis of potential biologically active compounds. The interaction of 4,6-dichloropyrimidine-5-carbaldehyde with derivatives of this compound leads to the formation of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, which opens new avenues for synthesizing biologically active substances (Zinchenko et al., 2018).

Properties

IUPAC Name

methyl 2-[[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-20-10-5-3-9(4-6-10)16-12(17)7-11(14(16)19)15-8-13(18)21-2/h3-6,11,15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEAIHDMZQISBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386802
Record name Methyl N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471917-79-0
Record name Methyl N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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